molecular formula C38H32N6O6S4 B3003823 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide CAS No. 476643-52-4

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide

Cat. No. B3003823
CAS RN: 476643-52-4
M. Wt: 796.95
InChI Key: BMVCFKYYVALGMO-UHFFFAOYSA-N
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Description

The compound "4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide" is a complex molecule that appears to be related to quinoline and benzamide derivatives. These types of compounds have been studied for various biological activities, including anti-influenza virus properties and as potential anti-tumor agents .

Synthesis Analysis

The synthesis of related quinoline derivatives often involves the reaction of aminobenzamides with other reagents. For example, quinazolin-4(3H)-ones can be prepared from 2-aminobenzamides and orthoesters in the presence of acetic acid . Similarly, benzamide derivatives can be synthesized and characterized for various applications, such as the synthesis of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives for ethylene oligomerization .

Molecular Structure Analysis

The molecular structure of quinoline and benzamide derivatives is often characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS . Single-crystal X-ray diffraction can also be used to determine the molecular structures of representative compounds . These techniques help in understanding the arrangement of atoms within the molecule and the potential interaction sites for biological activity.

Chemical Reactions Analysis

Quinoline and benzamide derivatives can undergo various chemical reactions. For instance, 3-benzoyl-2-quinolinecarboxaldehyde has been used as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines . Additionally, reactions of 2-aminobenzohydrazides with Schiff bases have led to the formation of quinazolinones and oxadiazoles . The hydrolysis and photolysis of quinol esters have also been studied for their potential anti-tumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline and benzamide derivatives, such as solubility, fluorescence, and reactivity, are crucial for their potential applications. For example, novel fluorescent quinoline derivatives have been synthesized and their fluorescent properties investigated in various solvents, indicating their potential as fluorescent probes . The reactivity of these compounds with other chemicals, such as isothiocyanic acid, can lead to the formation of thioxo derivatives with potential biological activities .

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N6O6S4/c45-35(27-13-17-29(18-14-27)53(47,48)43-21-5-9-25-7-1-3-11-33(25)43)41-37-39-31(23-51-37)32-24-52-38(40-32)42-36(46)28-15-19-30(20-16-28)54(49,50)44-22-6-10-26-8-2-4-12-34(26)44/h1-4,7-8,11-20,23-24H,5-6,9-10,21-22H2,(H,39,41,45)(H,40,42,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVCFKYYVALGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CSC(=N5)NC(=O)C6=CC=C(C=C6)S(=O)(=O)N7CCCC8=CC=CC=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N6O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide

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